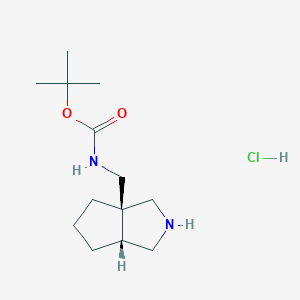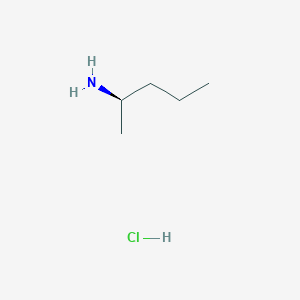
Schembl22389973
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schembl22389973 is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a synthetic compound that is primarily used as a tool for studying various biochemical and physiological processes in the body. In
Mécanisme D'action
The mechanism of action of Schembl22389973 is not fully understood. However, it is believed to work by binding to specific proteins in the body and altering their activity. This can lead to changes in various biochemical and physiological processes, which can be studied to gain a better understanding of how these processes work.
Biochemical and Physiological Effects:
Schembl22389973 has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to alter the activity of certain enzymes, which can lead to changes in the metabolism of various compounds in the body. It has also been shown to affect the function of certain proteins, which can lead to changes in cell signaling pathways and other important cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Schembl22389973 in lab experiments is that it is a highly specific tool. It can be used to target specific proteins or enzymes in the body, which can help researchers gain a better understanding of how these molecules function. Additionally, it is a synthetic compound, which means that it can be produced in large quantities and is relatively easy to work with.
However, there are also some limitations to using Schembl22389973 in lab experiments. For example, it can be difficult to determine the optimal concentration of the compound to use, as too much or too little can lead to inaccurate results. It can also be difficult to interpret the results of experiments involving Schembl22389973, as its mechanism of action is not fully understood.
Orientations Futures
There are many potential future directions for research involving Schembl22389973. One area of interest is exploring its potential therapeutic applications. For example, it may be possible to use Schembl22389973 to develop new drugs that target specific proteins or enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of Schembl22389973 and how it interacts with various molecules in the body. This could lead to new insights into the functioning of the body and the development of new treatments for various diseases and conditions.
Méthodes De Synthèse
Schembl22389973 is a synthetic compound that is typically synthesized using a multistep process. The first step involves the synthesis of a key intermediate compound, which is then further modified to produce the final product. The synthesis process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Applications De Recherche Scientifique
Schembl22389973 has a wide range of applications in scientific research. It is primarily used as a tool for studying various biochemical and physiological processes in the body. Specifically, it has been used to study the function of certain enzymes, as well as the mechanisms of action of various drugs and other compounds. It has also been used to investigate the role of certain proteins in the body and to explore the potential therapeutic applications of these proteins.
Propriétés
IUPAC Name |
tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H/t10-,13+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPSWYTPLDMRH-SMDQHNSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CCC[C@H]1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)

![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)
![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2831209.png)

![ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2831211.png)





![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone](/img/structure/B2831227.png)